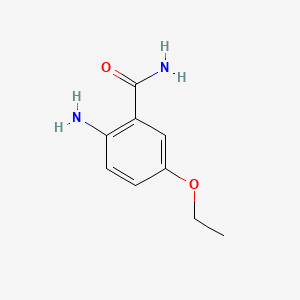

2-Amino-5-ethoxybenzamide

Description

Significance of Benzamide (B126) Derivatives in Chemical Science

Benzamide derivatives are a class of compounds that have garnered significant attention in chemical science due to their versatile applications. The amide bond is a crucial feature in many biologically active molecules, and the aromatic nature of the benzamide scaffold allows for a wide range of substitutions, enabling detailed structure-activity relationship studies. mdpi.comnih.gov This adaptability makes benzamide derivatives valuable building blocks in the synthesis of complex organic molecules and materials. mdpi.comresearchgate.net They are found in a variety of pharmacologically active compounds, including those with anti-inflammatory, analgesic, and antimicrobial properties. mdpi.com The stability and relative ease of synthesis from commercially available materials further contribute to their widespread use in research and development. mdpi.com

Overview of Research Paradigms Applied to the 2-Amino-5-ethoxybenzamide Structure

Research involving this compound and its derivatives often employs a variety of scientific approaches. Synthetic organic chemistry plays a central role in the preparation of these compounds, with researchers exploring different reaction pathways to achieve desired structures. sioc-journal.cnnih.gov A common method involves the reaction of a substituted benzoic acid with an amine. ijsrst.com

Once synthesized, these compounds are subjected to various analytical techniques to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used for this purpose. ijsrst.com

Furthermore, computational methods like molecular docking are employed to predict the interaction of these molecules with biological targets, providing insights into their potential mechanisms of action. smolecule.com This multi-faceted research approach, combining synthesis, characterization, and computational analysis, is essential for exploring the potential applications of this compound and its analogues.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the following table, providing a snapshot of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| Appearance | Solid |

| InChI | 1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |

| InChIKey | PQNHPVCPFBUZRI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(C(N)=O)=C(C=C1)N |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Synthesis of this compound

The synthesis of benzamide derivatives, including this compound, can be approached through several established methods in organic chemistry. A general and widely used method for forming the amide bond is the reaction of a carboxylic acid or its derivative (such as an acyl chloride) with an amine. mdpi.com

For the specific synthesis of ethoxy-substituted benzamides, such as 2-ethoxybenzamide (B1671398), one reported method involves the reaction of salicylic (B10762653) amide with diethyl sulfate (B86663) in the presence of sodium hydroxide. chemicalbook.com Another general procedure for synthesizing benzamides from nitriles involves heating the nitrile with palladium acetate (B1210297) and 2,2'-bipyridine (B1663995) in a mixture of dioxane and water. chemicalbook.com

The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported in a one-pot method starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves the formation of a benzoxazinedione intermediate, followed by aminolysis and subsequent halogenation. sioc-journal.cn While not a direct synthesis of this compound, this illustrates a multi-step, one-pot approach that can be applied to create substituted aminobenzamides.

Research Applications of the this compound Scaffold

The this compound scaffold and its close derivatives have been investigated in various research contexts, primarily in medicinal chemistry and drug discovery. The presence of the amino and ethoxy groups on the benzamide core allows for further chemical modifications, making it a versatile starting point for the synthesis of more complex molecules.

Derivatives of 2-ethoxybenzamide have been explored for their potential as gastric prokinetic agents. nih.govnih.gov For instance, a series of 4-amino-5-chloro-2-ethoxybenzamides were synthesized and evaluated for their ability to enhance gastric emptying. nih.gov In these studies, modifications to the side chain attached to the benzamide nitrogen were shown to significantly influence the activity. nih.govnih.gov

Furthermore, the broader class of benzamide derivatives is a subject of intense research for a multitude of potential therapeutic applications. They have been investigated as histone deacetylase (HDAC) inhibitors, which have implications in cancer therapy. psu.edu Other research has focused on their potential as glucokinase activators for diabetes treatment and as antiprion agents. nih.govresearchgate.net The 2-ethoxybenzamide structure itself has been used in studies related to tyrosinase activity and its implications in melanoma research. thno.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHPVCPFBUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Amino 5 Ethoxybenzamide

Classical and Conventional Synthetic Routes to 2-Amino-5-ethoxybenzamide

The traditional synthesis of this compound is a multi-step process, often beginning with a readily available starting material that is sequentially functionalized. These classical routes, while established, often involve distinct steps for nitration, reduction, amidation, and etherification.

Nitration and Reduction Strategies for Aniline Introduction

A common strategy to introduce the amino group onto the benzene (B151609) ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. For instance, a general scheme for the manufacture of a related compound, p-phenetidine, involves the nitration of chlorobenzene, followed by ethoxylation and then catalytic reduction of the nitro group. google.com This reduction is often carried out at elevated temperatures and pressures in the presence of a nickel or noble metal catalyst. google.com Another method involves the reduction of p-nitrophenetole using iron filings and hydrochloric acid. prepchem.com The temperature is initially raised to 60°C and then to 90°C after the gradual addition of iron. prepchem.com

Amidation Reactions for Benzamide (B126) Formation

The formation of the benzamide functional group is a crucial step. A traditional method for creating benzamides involves reacting a benzoic acid derivative with thionyl chloride to form a more reactive benzoyl chloride. ucla.edu This intermediate then reacts with ammonia (B1221849) to produce the benzamide. ucla.edu However, this method can be less environmentally friendly due to the use of hazardous reagents like thionyl chloride and the production of byproducts. ucla.edu

A variety of methods for the synthesis of benzamide derivatives have been developed. These include the direct carbamoylation of aryl halides catalyzed by palladium, or oxidative coupling reactions catalyzed by ruthenium or copper. tandfonline.com The synthesis of N-substituted benzamides can also be achieved from benzoic acids and tetraalkylthiuram disulfides in the presence of copper bromide and di-tert-butyl peroxide, providing good to excellent yields. tandfonline.com

Etherification Approaches for Ethoxy Group Incorporation

The introduction of the ethoxy group can be achieved through Williamson ether synthesis. This involves the reaction of a phenoxide ion with an ethyl halide. For example, in the synthesis of phenacetin, p-acetamidophenol is reacted with bromoethane (B45996) in the presence of a base like sodium methoxide (B1231860). missouri.edu The methoxide deprotonates the phenol (B47542) to form the phenoxide, which then acts as a nucleophile. missouri.edu Another approach involves the ethoxylation of p-chloro nitrobenzene (B124822) using a base and ethyl alcohol in the presence of a catalyst. google.com

The synthesis of 2-ethoxybenzamide (B1671398) itself can be achieved by reacting salicylic (B10762653) amide with ethyl sulfate (B86663) in the presence of a strong base like sodium hydroxide. google.com

Advanced and Green Chemistry Synthesis Approaches for Benzamide Analogues

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. ucla.edu These "green chemistry" approaches aim to reduce waste, avoid hazardous substances, and improve atom economy. ucla.edu

Catalytic Approaches in Benzamide Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater selectivity. Copper-catalyzed amidation of benzoic acids has been shown to be an effective method for preparing N-substituted benzamides. tandfonline.com Gold catalysts have also been utilized in the one-pot synthesis of substituted oxazoles from propargylic alcohols and benzamides. clockss.org

The direct condensation of carboxylic acids and amines is another area where catalysis is impactful. A green and efficient method for preparing benzamide derivatives involves the use of a reusable solid acid catalyst, diatomite earth@IL/ZrCl4, under ultrasonic irradiation. researchgate.net This approach offers mild reaction conditions, short reaction times, and a simple procedure. researchgate.net Furthermore, the synthesis of benzamide from benzoic acid and urea (B33335) can be catalyzed by boric acid. youtube.comyoutube.com

Sustainable and Environmentally Benign Methodologies

The drive towards green chemistry has spurred the development of novel synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. For the synthesis of benzamides, including derivatives like this compound, several innovative and eco-friendly methods have been reported.

One significant approach involves conducting reactions under solvent-free and catalyst-free conditions. A notable example is the N-benzoylation of anilines and other primary amines using vinyl benzoate. tandfonline.com This method proceeds at room temperature without the need for a solvent or an activator, and the desired benzamide products can often be isolated simply by crystallization. tandfonline.com This strategy drastically reduces the environmental impact by eliminating solvent waste and energy-intensive purification steps.

Another green strategy is the use of reusable, heterogeneous catalysts. For instance, a nanoporous solid acid catalyst, SBA-Pr-SO3H, has been effectively used for the one-pot synthesis of benzamide and quinazolinone derivatives from 2-aminobenzamide (B116534) and aromatic benzoyl chlorides under solvent-free conditions. orientjchem.org The catalyst's reusability and the solvent-free conditions highlight its environmental benefits. orientjchem.org

The synthesis of Ethenzamide (2-ethoxybenzamide), a close structural analogue of the target compound, has been a focus of green methodology development. Efficient, eco-friendly O-alkylation of salicylamide (B354443) to produce ethenzamide has been achieved using phase transfer catalysts (PTC) under various conditions. mdpi.comresearchgate.net These methods include solvent-free systems, the use of water as a solvent, and energy-efficient activation via microwave or ultrasound irradiation. mdpi.comresearchgate.net Under microwave irradiation in a solvent-free system with a PTC like tetrabutylammonium (B224687) bromide (TBAB), the reaction time can be shortened to 90 seconds with a 92% yield. researchgate.net Using water as a solvent with PTC and microwave assistance also achieves high yields (94%) in just 2 minutes. researchgate.net

A highly atom-economical and sustainable method reported involves the manganese-catalyzed methoxymethylation of primary amides using methanol (B129727) as both the reagent and the solvent. rsc.org This "interrupted borrowing hydrogen" strategy produces N-(methoxymethyl)benzamide derivatives with the liberation of dihydrogen as the only byproduct, avoiding toxic reagents and multiple synthetic steps. rsc.org

The following table summarizes key findings from research into sustainable benzamide synthesis.

Table 1: Environmentally Benign Methodologies for Benzamide Synthesis

| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Yield | Ref |

|---|---|---|---|---|---|

| N-Benzoylation | Primary amines, Vinyl benzoate | Solvent-free, Catalyst-free, Room Temp. | Ecocompatible, simple workup | Good | tandfonline.com |

| O-Alkylation | Salicylamide, Alkyl Halide | PTC (TBAB), Microwave, Solvent-free | Rapid reaction (90s), High efficiency | 92% | researchgate.net |

| O-Alkylation | Salicylamide, Alkyl Halide | PTC (TBAB), Microwave, Water | Use of green solvent, High efficiency | 94% | researchgate.net |

| One-pot Synthesis | 2-Aminobenzamide, Benzoyl chlorides | SBA-Pr-SO3H, Solvent-free | Reusable catalyst, Environmentally benign | Good to Excellent | orientjchem.org |

| Methoxymethylation | Primary amides, Methanol | Mn(I) complex, K₂CO₃ | Atom-efficient, Green solvent, Dihydrogen byproduct | Broad scope | rsc.org |

Stereoselective Synthesis and Chiral Control in Benzamide Derivatives

The synthesis of benzamide derivatives with precise three-dimensional structures (stereoisomers) is crucial, particularly when these molecules are intended for biological applications where chirality can dictate efficacy and safety. Research in this area has led to powerful methods for controlling stereochemistry, especially for creating axially chiral benzamides, which possess a stereogenic axis due to restricted rotation around an aryl-carbonyl or aryl-nitrogen bond.

A prominent strategy for asymmetric synthesis is the use of chiral catalysts. Rhodium(III) complexes featuring a chiral cyclopentadienyl (B1206354) (Cp) ligand have been successfully employed for the C-H bond olefination and alkylation of benzamides. nih.govsnnu.edu.cn This approach can synergistically install both central and axial chirality in a single step with high diastereoselectivity and enantioselectivity. snnu.edu.cn For example, the rhodium-catalyzed coupling of a benzamide with an N-arylmaleimide can generate products with distally disposed axial and central chirality under mild conditions. snnu.edu.cn

Organocatalysis offers another powerful avenue for enantioselective synthesis. Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea) and a basic site (like an amino group) on a chiral scaffold, have been used to catalyze the enantioselective bromination of 3-hydroxybenzamide (B181210) substrates. d-nb.info This process induces axial chirality with moderate to good enantioselectivities. d-nb.info

Enantiotopic lithiation of prochiral arene chromium complexes is another sophisticated method. acs.orgnih.govacs.org In this technique, a prochiral benzamide complexed with a tricarbonylchromium group is deprotonated using a chiral lithium amide base. The subsequent reaction with an electrophile proceeds with high stereoselectivity, leading to axially chiral benzamide-chromium complexes. acs.orgnih.gov The chromium-free chiral benzamides can then be obtained by oxidation. acs.orgnih.gov

The following table presents selected examples of stereoselective methods applied to benzamide derivatives.

Table 2: Methodologies for Stereoselective Synthesis of Benzamide Derivatives

| Methodology | Substrate Type | Catalyst/Reagent | Type of Chirality | Selectivity | Ref |

|---|---|---|---|---|---|

| C-H Alkylation | Benzamides | Chiral Rh(III) Cp complex | Axial and Central | High dr and ee | snnu.edu.cn |

| C-H Olefination | ortho-substituted benzamides | CpRh(III) complex | Axial | Diastereoselective | nih.gov |

| Electrophilic Bromination | 3-Hydroxybenzamides | Chiral Bifunctional Organocatalyst | Axial | Moderate to Good ee | d-nb.info |

| Enantiotopic Lithiation | Prochiral Benzamide-Cr(CO)₃ complex | Chiral Lithium Amide Base | Axial | High ee | acs.orgnih.gov |

| Intramolecular aza-Michael | Chiral benzamides with acrylamide (B121943) group | Cinchoninium salt (PTC) | Central | Good dr | beilstein-journals.org |

These advanced synthetic strategies underscore the progress in creating complex benzamide structures in a controlled and sustainable manner. The principles of green chemistry are being successfully integrated into synthetic routes, while catalytic asymmetric methods provide access to specific stereoisomers that were previously difficult to obtain.

Chemical Reactivity and Transformation Studies of 2 Amino 5 Ethoxybenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring in 2-Amino-5-ethoxybenzamide is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino (-NH₂) and ethoxy (-OC₂H₅) groups. Both are ortho-, para-directing groups. The amino group at C-2 directs incoming electrophiles to positions 1, 3, and 5, while the ethoxy group at C-5 directs to positions 4 and 6.

The combined effect of these groups makes the ring electron-rich, particularly at positions 4 and 6 (ortho and para to the ethoxy group) and position 3 (ortho to the amino group). The high reactivity conferred by the amino group can sometimes be a drawback, leading to multiple substitutions. libretexts.org For instance, the reaction of highly activated anilines with bromine often results in polybrominated products. libretexts.org

To achieve monosubstitution and control the reaction's regioselectivity, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetamide) via acylation. libretexts.org This N-acetylated derivative is less strongly activating, allowing for more controlled electrophilic substitution. libretexts.org Following the substitution reaction, the protecting acetyl group can be removed by hydrolysis to regenerate the free amine. libretexts.org Friedel-Crafts reactions are generally not successful with free aromatic amines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org This issue can also be circumvented by first protecting the amino group as an amide. libretexts.org

A study on the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides demonstrated that halogenation of a similar 2-aminobenzamide (B116534) structure using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) proceeds efficiently. sioc-journal.cn This highlights a common pathway for introducing halogen atoms onto the aromatic ring of such compounds.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation | Br₂ in a non-polar solvent | 4,6-Dibromo-2-amino-5-ethoxybenzamide | The -NH₂ and -OC₂H₅ groups strongly activate the ring, leading to polysubstitution at the available ortho/para positions. |

| Halogenation (controlled) | N-Bromosuccinimide (NBS) | 2-Amino-4-bromo-5-ethoxybenzamide and/or 2-Amino-6-bromo-5-ethoxybenzamide | Milder conditions may allow for selective monosubstitution at the most activated positions. |

| Nitration | HNO₃/H₂SO₄ (cold, dilute) | 2-Amino-5-ethoxy-4-nitrobenzamide | The directing effects of both activating groups favor substitution at position 4. Harsh conditions may lead to oxidation of the ring. |

| Acylation (after N-protection) | RCOCl, AlCl₃ | N-Acetyl-4-acyl-2-amino-5-ethoxybenzamide | Friedel-Crafts acylation is feasible after protecting the amino group to prevent catalyst complexation. libretexts.org |

Reactions of the Amino Group: Amination and Functionalization

The primary amino group of this compound is nucleophilic and serves as a key site for various chemical transformations. huggingface.co Common functionalization reactions include acylation, alkylation, and the formation of imines.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives. journalirjpac.com This reaction is often used to protect the amino group or to introduce new functionalities. libretexts.org For example, treatment with acetic anhydride (B1165640) yields N-(2-carbamoyl-4-ethoxyphenyl)acetamide. libretexts.orgjournalirjpac.com

Imination (Schiff Base Formation): Aromatic amines condense with aldehydes and ketones to form imines, also known as Schiff bases. core.ac.ukresearchgate.net These reactions are typically reversible and can be driven to completion by removing the water formed during the reaction. The resulting imine can be a stable product or an intermediate for further reactions.

Reductive Amination: This two-step process involves the formation of an imine followed by its reduction to a secondary amine. nih.govmdpi.com This method provides a reliable way to form stable carbon-nitrogen bonds and is a cornerstone of amine functionalization. nih.gov

Diazotization: While primary aromatic amines can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts, this reaction can be complex with highly activated rings and multiple functional groups. The resulting diazonium salt could potentially be used in Sandmeyer-type reactions, but side reactions are likely.

Table 2: Functionalization Reactions of the Primary Amino Group

| Reaction Type | Reagent(s) | Product Type | General Utility |

|---|---|---|---|

| N-Acylation | Acetic Anhydride, Pyridine | N-Aryl Amide | Protection of amine, modulation of reactivity libretexts.org |

| N-Sulfonylation | Benzenesulfonyl chloride, Base | N-Aryl Sulfonamide | Synthesis of sulfonamide derivatives |

| Schiff Base Formation | Benzaldehyde, Acid catalyst | Imine (Schiff Base) | Intermediate for reduction or cyclization core.ac.uk |

| Reductive Amination | Aldehyde/Ketone, then NaBH₃CN | Secondary Amine | Stable C-N bond formation nih.govmdpi.com |

| Urea (B33335) Formation | Isocyanate (e.g., Phenyl isocyanate) | N,N'-Disubstituted Urea | Derivatization for resolution or synthesis google.com |

Reactions of the Amide Moiety: Hydrolysis and Derivatization

The primary amide functional group (-CONH₂) can undergo several important transformations, most notably hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions with heating to yield the corresponding carboxylic acid, 2-amino-5-ethoxybenzoic acid, and ammonia (B1221849). smolecule.com This reaction is fundamental for converting the amide back to a carboxylic acid, which can then participate in other reactions, such as esterification or further amide couplings. nih.gov

Reduction: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce the amide moiety directly to a primary amine. youtube.com This reaction transforms this compound into 2-amino-5-ethoxybenzylamine, providing a route to a different class of compounds while preserving the other functional groups on the ring. Milder reagents like sodium borohydride (B1222165) are generally not strong enough to reduce amides. youtube.com

Dehydration: Treatment with strong dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), can convert the primary amide into the corresponding nitrile, 2-amino-5-ethoxybenzonitrile.

Table 3: Transformations of the Primary Amide Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Amino-5-ethoxybenzoic acid |

| Base-Promoted Hydrolysis | NaOH (aq), Heat | Sodium 2-amino-5-ethoxybenzoate |

| Reduction | 1. LiAlH₄, THF 2. H₂O | 2-Amino-5-ethoxybenzylamine |

| Dehydration | P₂O₅ or SOCl₂, Heat | 2-Amino-5-ethoxybenzonitrile |

Oxidation and Reduction Pathways of this compound

The redox chemistry of this compound is influenced by its multiple functional groups.

Reduction: As mentioned previously, the most common reduction pathway involves the amide group being converted to an amine using a powerful reducing agent like LiAlH₄. youtube.com The aromatic ring is generally resistant to reduction but can be hydrogenated to a substituted cyclohexyl ring under forcing conditions, such as high pressure and temperature with a rhodium or ruthenium catalyst. The ethoxy and amino groups would likely be retained under these conditions.

Oxidation: The primary amino group is susceptible to oxidation and can react with various oxidizing agents. evitachem.com However, these reactions can be non-selective and may lead to a complex mixture of products, including nitroso, nitro, and polymeric materials. The benzene ring, being highly activated, is also sensitive to strong oxidizing agents like potassium permanganate, which can lead to ring cleavage. core.ac.uk Therefore, oxidative transformations on this molecule must be approached with caution, often requiring the protection of the amino group to prevent unwanted side reactions. beilstein-journals.org

Table 4: Summary of Oxidation-Reduction Pathways

| Transformation | Reagent(s) | Affected Group | Resulting Structure |

|---|---|---|---|

| Amide Reduction | LiAlH₄ | Amide | 2-Amino-5-ethoxybenzylamine |

| Ring Hydrogenation | H₂, Rh/C (high P, T) | Benzene Ring | 2-Amino-5-ethoxycyclohexanecarboxamide |

| Amine Oxidation | H₂O₂ or peroxy acids | Amino Group | Complex mixture (nitroso, nitro, polymers) |

Annulation and Heterocycle Formation via Benzamide (B126) Scaffolds

The ortho-amino benzamide structural motif is a highly valuable synthon for the construction of fused heterocyclic systems, particularly quinazolinones and related structures. rsc.orgbeilstein-journals.org The adjacent amino and amide groups can act as a "pincer," reacting with a two-carbon electrophilic unit to form a new six-membered ring.

Quinazolinone Synthesis: A classic application is the reaction with aldehydes or ketones. In the presence of an acid or base catalyst, this compound can condense with an aldehyde to form a dihydroquinazolinone, which can subsequently be oxidized to the aromatic 6-ethoxyquinazolin-4-one derivative. This type of reaction is a variation of well-established methods for quinazolinone synthesis.

Formation of Other Heterocycles: The reactivity of the ortho-amino benzamide scaffold extends to the formation of other heterocyclic systems. journalirjpac.com

Reaction with phosgene (B1210022) or its equivalents can lead to the formation of an isatoic anhydride analogue, which is itself a versatile intermediate.

Condensation with β-ketoesters can lead to the formation of thienopyrimidine-like structures, as seen in analogous systems. journalirjpac.com

Reaction with carbon disulfide can lead to the formation of a benzothiazine derivative.

The versatility of this scaffold makes this compound a useful starting material for building molecular complexity and accessing a wide range of biologically relevant heterocyclic compounds. researchgate.net

Table 5: Examples of Heterocycle Formation from ortho-Amino Benzamide Precursors

| Reagent(s) | Intermediate Type | Final Heterocycle |

|---|---|---|

| Aldehyde (R-CHO), then Oxidant | Schiff Base/Aminal | Substituted Quinazolinone |

| Carboxylic Acid or Acid Chloride | N-Acyl Anthranilamide | Substituted Quinazolinone |

| Phosgene or Triphosgene | Isatoic Anhydride derivative | Quinazoline derivatives |

| 1,3-Dicarbonyl compound | Enaminone | Pyridobenzamide derivative |

Molecular Design and Structure Activity Relationship Sar Investigations

Impact of Substituent Modifications on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to a lead compound influence its biological activity. For derivatives of 2-Amino-5-ethoxybenzamide, research has focused on substitutions at the amide nitrogen, the aromatic ring, and the ethoxy group to modulate molecular interactions.

A key area of investigation has been the synthesis of analogues to act as gastroprokinetic agents. In a series of 4-amino-5-chloro-2-ethoxybenzamides, which are close structural relatives of this compound, modifications to the amide side chain have shown significant effects on activity. nih.gov For instance, replacing the morpholine (B109124) oxygen in a lead compound with sulfur, nitrogen, or carbon atoms generally maintained or enhanced potent gastric emptying activity. nih.gov However, altering the point of attachment to the morpholine ring from the 2-position to the 3-position resulted in weaker activity. nih.govjst.go.jp This highlights the steric and electronic sensitivity of the receptor-ligand interaction.

Table 1: SAR of 4-Amino-5-chloro-2-ethoxybenzamide Analogues A summary of how modifications to a lead compound (3a) impact gastroprokinetic activity, based on findings from Morie, T., et al. (1995).

| Compound Analogue | Modification from Lead Compound (3a) | Relative Gastroprokinetic Activity | Reference |

|---|---|---|---|

| Analogues 3b-e | Replacement of morpholine oxygen with S, N, or C | Potent | nih.gov |

| Analogue 5a | N-(4-Benzyl-3-morpholinyl)methylbenzamide | Weaker | nih.govjst.go.jp |

| Analogue 8 | N-(4-Benzyl-3-morpholinyl)ethylbenzamide (extended chain) | Potent (similar to lead) | nih.govjst.go.jp |

| Analogues 6a-e | Replacement of six-membered ring with seven-membered heteroalicycles | Fairly Potent | nih.govjst.go.jp |

Table 2: Impact of Substituents on p300 HAT Enzyme Interaction A comparison of binding energies and interactions for two different 2-ethoxybenzamide (B1671398) derivatives.

| Compound | Key Structural Difference | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| CTB | - | -12.30 | -12.14 ± 1.30 | tandfonline.com |

| CTPB | Addition of pentadecyl chain at 6-position | -15.64 | -24.79 ± 2.38 | tandfonline.com |

The choice of the ethoxy group itself is also a critical design element. Compared to its methoxy (B1213986) analogue, the bulkier ethoxy substituent can enhance metabolic stability and optimize pharmacokinetics by reducing first-pass metabolism.

Conformational Analysis and its Influence on Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is fundamentally governed by molecular conformation—the spatial arrangement of atoms. nih.gov For a molecule to bind effectively to a target, it must adopt a conformation that is complementary in shape and chemical properties to the binding site. nih.gov This can occur through an "induced fit" mechanism, where binding drives a conformational change, or through "conformational selection," where the target binds to a pre-existing conformation of the molecule. nih.gov

Furthermore, substitutions on the amide nitrogen itself can dramatically alter the local geometry. Introducing electronegative heteroatoms can reduce amide resonance, leading to a more pyramidal nitrogen atom instead of the typical planar arrangement. nih.gov This change in hybridization and bond angles directly impacts the molecule's three-dimensional shape and its potential interactions. An illustrative case involves a complex derivative of ethoxybenzamide, CGP20712A, which interacts with the β1-adrenoceptor. This receptor is known to exist in two distinct agonist conformations, and the ability of ligands to differentiate between or stabilize one of these states is a clear example of conformation-dependent molecular recognition. nih.gov

Rational Design of this compound Analogues for Specific Molecular Targets (Non-Clinical Focus)

Rational drug design leverages SAR and conformational insights to create novel molecules with improved potency and specificity for a given target. The this compound scaffold has served as a starting point for the design of analogues aimed at various non-clinical molecular targets.

One prominent example is the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein hyperactivated in many cancers. nih.gov Starting with a lead compound, researchers rationally designed a series of analogues by introducing O-alkylamino-tethered side chains at the 2-position of the benzamide (B126) ring. nih.gov This strategy, modifying the region occupied by the ethoxy group, led to compounds with potent antiproliferative effects. An analogue featuring a morpholine moiety (Compound 6) showed an IC₅₀ value of 0.49 µM against the MCF-7 breast cancer cell line. nih.gov

Table 3: Antiproliferative Activity of Rationally Designed STAT3 Inhibitor Analogues IC₅₀ values for selected O-alkylamino-tethered benzamide derivatives against various cancer cell lines.

| Compound | Side Chain Modification | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 6 | Morpholine moiety | MCF-7 (Breast) | 0.49 | nih.gov |

| Compound 12 (HJC0416) | Piperidine moiety | ER-positive Breast Cancer | 1.76 | nih.gov |

| AsPC1 (Pancreatic) | 0.040 |

Similarly, the rational design of selective 5-HT₄ receptor agonists for potential use as prokinetics has utilized a related scaffold, 4-amino-5-chloro-2-methoxybenzamide. walshmedicalmedia.com Modifications based on this core, including the introduction of various substituents on a terminal amino group, were explored to enhance selectivity and efficacy. walshmedicalmedia.com In other work, 2-(2-aminoethoxy)benzamide, an analogue with an extended ethoxy chain, served as a key building block in the reductive amination process to synthesize novel biased agonists for the 5-HT₁A receptor. nih.gov The versatility of the 2-aminobenzamide (B116534) core is further demonstrated in its use for designing inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are kinases implicated in cell proliferation. mdpi.com These examples underscore the value of the this compound framework as a versatile template for the rational design of molecules targeting a diverse range of proteins.

Advanced Spectroscopic and Analytical Characterization Techniques in Benzamide Research

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of benzamide (B126) compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For benzamide derivatives, FT-IR can confirm the presence of key functional groups such as the amide and ether groups. The FT-IR spectrum of a related compound, 2-ethoxybenzamide (B1671398), shows characteristic peaks that can be used for comparison. nih.govguidechem.comspectrabase.com

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman analysis is valuable for characterizing bulk materials and single crystals with minimal sample preparation. thermofisher.com The technique can effectively differentiate between polymorphs, which are different crystalline forms of the same compound. thermofisher.com The Raman spectrum of a molecule provides a distinct "fingerprint" based on its molecular composition. nih.gov For instance, the Raman spectrum of 2-ethoxybenzamide has been documented and can serve as a reference. guidechem.comchemicalbook.com The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule. researchgate.net

Table 1: Key Vibrational Frequencies for Related Benzamide Compounds

| Functional Group | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3400-3200 | 3400-3200 |

| C=O Stretch (Amide) | 1680-1630 | 1680-1630 |

| C-O-C Stretch (Ether) | 1300-1000 | 1300-1000 |

| C-S Stretch (Thioether) | 700-600 | 700-600 |

| SH Stretch (Thiol) | Not Applicable | 2590-2560 researchgate.net |

| Nitrile (C≡N) | Not Applicable | Varies with polymorph thermofisher.com |

Note: This table is illustrative and based on general frequency ranges and data from related compounds. Specific values for 2-Amino-5-ethoxybenzamide would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. mmu.ac.uknumberanalytics.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H and ¹³C NMR Spectroscopy:

Table 2: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| O-CH₂ (Ethoxy) | 3.9 - 4.2 | ~64 |

| CH₃ (Ethoxy) | 1.3 - 1.5 | ~15 |

| NH₂ (Amine) | Broad, variable | Not Applicable |

| C=O (Amide) | Not Applicable | ~170 |

| C-NH₂ (Aromatic) | Not Applicable | 140 - 150 |

| C-O (Aromatic) | Not Applicable | 150 - 160 |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. nist.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. csic.esdoi.org

HRMS is particularly useful for confirming the identity of synthesized compounds and for identifying unknown impurities. mdpi.com The technique is often coupled with chromatographic methods like HPLC (HPLC-MS) for the analysis of complex mixtures. csic.esacs.org The molecular formula of this compound is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . sigmaaldrich.com HRMS would be used to confirm this exact mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. Mathematical analysis of this pattern reveals the precise coordinates of each atom in the crystal lattice, providing unambiguous structural information, including bond lengths and angles. libretexts.org

While a crystal structure for this compound itself is not cited in the provided results, the structures of related benzamides, such as 2-ethoxybenzamide, have been determined from X-ray powder diffraction data. researchgate.netodu.edu The study of a co-crystal of 2-ethoxybenzamide with oxalic acid has also been reported. researchgate.net Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state. odu.edu

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. depauw.edu For benzamide research, High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity assessment and separation. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC):

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.gov It is a versatile and robust technique for determining the purity of a compound and for quantifying the amounts of different components in a sample. nih.govthermofisher.com The purity of all tested compounds in many research studies is determined by HPLC. acs.org For example, the purity of a commercial sample of 2-ethoxybenzamide was specified as ≥96.0% by HPLC. thermofisher.com HPLC methods are developed and validated to ensure they are accurate, precise, and linear over a range of concentrations. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Ethoxybenzamide |

Computational and Theoretical Chemistry of 2 Amino 5 Ethoxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

While specific DFT studies exclusively on 2-Amino-5-ethoxybenzamide are not prevalent in the literature, the principles of this method can be applied based on research into analogous compounds like 2-ethoxybenzamide (B1671398) and other aminobenzamide derivatives. researchgate.netmdpi.comnih.gov DFT calculations are instrumental in predicting the molecule's geometry, electronic properties, and vibrational frequencies.

Theoretical investigations on similar structures, such as 2-benzothiazole acetonitrile, have utilized the B3LYP functional with various basis sets (e.g., 6-31G(), 6-311++G( )) to determine optimized structural parameters and thermodynamic properties. nih.gov For this compound, DFT would be used to calculate the distribution of electron density, identifying electrophilic and nucleophilic sites. Key electronic descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govaphrc.org

Studies on related molecules like 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile show that a low HOMO-LUMO energy gap suggests significant bioactivity. aphrc.org Furthermore, DFT enables the calculation of the Mulliken population analysis, which reveals the charge distribution across the molecule, and the mapping of the electrostatic potential (ESP), which identifies regions prone to electrophilic and nucleophilic attack. aphrc.org

Table 1: Representative DFT-Calculated Parameters for Aromatic Amides (Note: This table is illustrative, based on typical findings for similar compounds, as direct data for this compound is not available in the cited literature.)

| Parameter | Typical Value/Observation | Significance |

| HOMO Energy | -5 to -7 eV | Indicates electron-donating capability |

| LUMO Energy | -1 to -2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~4 to 5 eV | Relates to chemical reactivity and stability aphrc.org |

| Dipole Moment | 2 to 5 Debye | Measures molecular polarity |

| Mulliken Charges | O, N atoms: negative; C, H atoms: variable | Predicts sites for intermolecular interactions aphrc.org |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of how a molecule interacts with its environment, such as a biological receptor or solvent molecules. nih.govlibretexts.org Research on N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB), a derivative of 2-ethoxybenzamide, provides a template for understanding these interactions. researchgate.nettandfonline.com

In a study investigating CTB as an activator of the p300 histone acetyltransferase (HAT) enzyme, MD simulations were run for 20 nanoseconds to assess the stability of the ligand-protein complex. researchgate.net The simulations showed that CTB maintains stable interactions within the enzyme's active site. researchgate.nettandfonline.com Key metrics from such simulations include the root-mean-square deviation (RMSD) and the radius of gyration (Rg). A low and stable RMSD value for the complex indicates that the ligand does not induce significant conformational changes in the protein and remains stably bound. researchgate.net Similarly, a consistent Rg value suggests the protein maintains its compactness with the ligand bound. researchgate.net MD simulations also elucidate specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and track their persistence over time. nih.govresearchgate.net

Molecular Docking Studies of Ligand-Receptor Binding (Mechanistic)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and affinity. turkjps.org Studies on derivatives of 2-ethoxybenzamide serve as excellent examples of this application.

For instance, the docking of N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) into the active site of the p300 HAT enzyme revealed a strong binding affinity, with a calculated docking score of -12.30 kcal/mol. researchgate.nettandfonline.com These studies identified crucial intermolecular interactions responsible for the binding. The analysis showed that CTB forms strong interactions with key amino acid residues in the catalytic site, specifically Tyr1467 and Trp1436. researchgate.nettandfonline.com Such findings are critical for understanding the molecule's mechanism of action and for guiding the design of more potent derivatives. Docking studies on similar compounds, like derivatives of 4-amino-5-chloro-2-ethoxybenzoic acid, have also been used to predict interactions with target proteins and rationalize their biological activity. smolecule.com

Table 2: Example Molecular Docking Results for a 2-Ethoxybenzamide Derivative (CTB) with p300 HAT

| Parameter | Result | Implication |

| Docking Score | -12.30 kcal/mol researchgate.nettandfonline.com | Indicates strong binding affinity |

| Key Interacting Residues | Tyr1467, Trp1436 researchgate.nettandfonline.com | Identifies critical amino acids for binding |

| Binding Free Energy (MM-PBSA) | -12.14 ± 1.30 kcal/mol researchgate.nettandfonline.com | Quantifies the stability of the ligand-receptor complex |

Quantum Chemical Analysis of Hydrogen Bonding and Non-Covalent Interactions

Quantum chemical methods are essential for a detailed understanding of the hydrogen bonds and other non-covalent interactions that govern the structure and function of this compound. grafiati.comuomphysics.net Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are used to characterize these weak interactions. frontiersin.orgresearchgate.net

A DFT study on the related salicylamide (B354443) found that planar configurations featuring intramolecular hydrogen bonds (e.g., OH···O=C) are the most stable. researchgate.net For this compound, similar intramolecular hydrogen bonds could exist between the amino group and the carbonyl oxygen or the ethoxy oxygen. NBO analysis can quantify the stabilization energy associated with these interactions, revealing the charge transfer between donor and acceptor orbitals that constitutes the hydrogen bond. frontiersin.orgresearchgate.net

QTAIM analysis examines the topology of the electron density to identify and characterize bond critical points (BCPs), which confirm the presence of an interaction. frontiersin.org The properties at these BCPs can reveal whether an interaction is a weak non-covalent contact or has partial covalent character. grafiati.com These analyses can be applied to both intramolecular and intermolecular hydrogen bonds, which are crucial for determining the compound's crystal packing and its interactions with biological targets. rsc.orgresearchgate.net

Solvent Effects and Thermodynamic Correlations in Solution Chemistry

The solubility and behavior of this compound in solution are governed by its interactions with solvent molecules. acs.org Detailed studies on the solubility of the closely related 2-ethoxybenzamide (ethenzamide) in various pure solvents provide significant insights. researchgate.netresearchgate.net

The solubility of 2-ethoxybenzamide was measured in 12 different solvents—including alcohols, esters, and ketones—at temperatures ranging from 288.15 K to 328.15 K. researchgate.netresearchgate.net The results showed that solubility is highly dependent on the solvent's properties, with the highest solubility found in N,N-dimethylformamide (DMF). researchgate.net It was observed that the polarity of the solvent plays a major role in determining solubility. researchgate.netresearchgate.net

The experimental solubility data were correlated using various thermodynamic models, such as the van't Hoff equation and the modified Apelblat equation. researchgate.net The modified Apelblat equation was found to provide the best fit for the experimental data, demonstrating its effectiveness in modeling the solid-liquid equilibrium of this class of compounds. researchgate.netresearchgate.net Thermodynamic properties of dissolution, such as enthalpy, Gibbs free energy, and entropy, can be calculated from these models, revealing that the dissolution process is typically endothermic and entropy-driven. researchgate.net

Table 3: Solubility of 2-Ethoxybenzamide in Select Solvents at 298.15 K (Data expressed as mole fraction, x)

| Solvent | Mole Fraction (x) | Reference |

| N,N-dimethylformamide (DMF) | 0.063 | researchgate.net |

| Acetone | 0.046 (approx.) | researchgate.net |

| 2-Propanol | 0.016 (approx.) | researchgate.net |

| Methyl Acetate (B1210297) | 0.015 (approx.) | researchgate.net |

| n-Butyl Acetate | 0.005 (approx.) | researchgate.net |

| *Values are estimated from graphical data in the source. |

Crystal Engineering and Supramolecular Chemistry of Benzamide Systems

Cocrystallization Strategies for New Solid Forms

Cocrystallization is a powerful technique to modify the physicochemical properties of a solid without altering its covalent structure. This is achieved by combining a target molecule, in this case, 2-Amino-5-ethoxybenzamide, with a stoichiometric amount of a second molecule, known as a coformer. The selection of a suitable coformer is crucial and is often guided by the principles of hydrogen bonding and supramolecular synthons.

For this compound, which possesses both hydrogen bond donor (amino and amide N-H) and acceptor (carbonyl oxygen, ethoxy oxygen, and amino nitrogen) sites, a variety of coformers could be employed. Commonly used coformers for active pharmaceutical ingredients (APIs) include compounds with functional groups such as carboxylic acids, amides, and phenols, which are capable of forming robust hydrogen bonds. nih.gov

Potential Coformers for this compound:

| Coformer Type | Examples | Potential Interaction |

| Carboxylic Acids | Benzoic acid, Succinic acid | Acid-amide or acid-amino heterosynthons |

| Amides | Nicotinamide, Isonicotinamide | Amide-amide homosynthons or amide-amino heterosynthons |

| Phenols | Resorcinol, Hydroquinone | Hydroxyl-amide or hydroxyl-amino interactions |

| Amino Acids | Glycine, Proline | Zwitterionic interactions, acid-base interactions nih.gov |

The formation of cocrystals can be achieved through various methods, including solution crystallization, grinding (mechanochemistry), and solvent-assisted grinding. nih.gov The resulting cocrystals would be expected to exhibit different properties, such as solubility, stability, and bioavailability, compared to the parent compound.

Design and Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the cornerstone of supramolecular chemistry and play a pivotal role in the crystal packing of benzamide (B126) derivatives. The this compound molecule has multiple functional groups that can participate in a complex network of hydrogen bonds.

The primary amide group is a particularly strong hydrogen bond motif, often forming a centrosymmetric dimer known as the R22(8) synthon. researchgate.net In this arrangement, the N-H donor of one molecule interacts with the C=O acceptor of a neighboring molecule. The amino group provides additional N-H donors, which can form hydrogen bonds with the carbonyl oxygen, the ethoxy oxygen, or the amino nitrogen of adjacent molecules.

Potential Hydrogen Bonds in this compound Crystals:

| Donor | Acceptor | Type of Interaction |

| Amide N-H | Carbonyl O | Intermolecular (Amide Dimer) |

| Amino N-H | Carbonyl O | Intermolecular |

| Amino N-H | Ethoxy O | Intermolecular |

| Amino N-H | Amino N | Intermolecular |

| Aromatic C-H | Carbonyl O | Weak Intermolecular |

Supramolecular Synthons and Their Application in Benzamide Assembly

Supramolecular synthons are robust and predictable non-covalent interactions that can be used to design and construct supramolecular architectures. In the context of benzamide systems, several key synthons are frequently observed.

The most prominent is the amide-amide homosynthon , which typically forms the R22(8) dimer. mdpi.comresearchgate.net This synthon is a reliable tool for assembling benzamide molecules into predictable one-dimensional chains or tapes. Another important synthon is the amide-acid heterosynthon , which is formed between the amide group and a carboxylic acid coformer. mdpi.com This interaction is particularly useful in the design of pharmaceutical cocrystals.

For this compound, the presence of the amino group introduces the possibility of forming an amino-carbonyl heterosynthon or an amino-acid heterosynthon . The relative stability of these different synthons will influence which one is preferentially formed during crystallization. The hierarchy of these supramolecular synthons can be influenced by factors such as the steric hindrance of neighboring groups and the electronic properties of the aromatic ring. bgu.ac.ilnih.gov

Hierarchy of Common Supramolecular Synthons in Benzamide Systems:

| Synthon | Interaction Strength | Commonality |

| Carboxylic Acid Dimer | Very Strong | High |

| Amide-Acid Heterosynthon | Strong | High |

| Amide-Amide Homosynthon | Strong | High |

| Hydroxyl-Carbonyl | Moderate | Medium |

| Amino-Carbonyl | Moderate | Medium |

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry. While no specific studies on the polymorphism of this compound have been reported, studies on related benzamide derivatives suggest that it is a likely phenomenon. mdpi.commdpi.comx-mol.com

The conformational flexibility of the ethoxy group and the potential for different hydrogen bonding arrangements could give rise to multiple polymorphic forms. For example, rotation around the C-O bond of the ethoxy group or the C-C bond connecting the amide to the ring could lead to different molecular conformations that pack in distinct ways.

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. Given that this compound has several hydrogen bond donor and acceptor sites, it is plausible that it could form hydrates with water molecules or solvates with other common organic solvents.

Role of this compound in Host-Guest Chemistry and Directed Assembly

Host-guest chemistry involves the formation of a complex between a larger "host" molecule that encloses a smaller "guest" molecule. wikipedia.org While there is no specific research on this compound as a host or guest, its functional groups suggest potential roles in such systems.

The aromatic ring and the ethoxy group provide a degree of hydrophobicity, while the amino and amide groups are polar. This amphiphilic nature could allow this compound to act as a guest, binding within the cavity of a larger host molecule like a cyclodextrin (B1172386) or a cucurbituril. rsc.orgresearchgate.net The binding would likely be driven by a combination of hydrophobic interactions and hydrogen bonding between the polar groups of the guest and the host.

Conversely, if this compound were to self-assemble into a porous framework, it could potentially act as a host for small guest molecules. The formation of such a framework would depend on the establishment of a robust and predictable hydrogen bonding network that leaves voids or channels within the crystal structure. The directed assembly of benzamide derivatives into such structures is an active area of research in crystal engineering. nih.gov

Applications and Role in Contemporary Organic Chemistry and Materials Science

2-Amino-5-ethoxybenzamide as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. Its structure, featuring an amino group, an ethoxy group, and a benzamide (B126) core, offers multiple reactive sites for further functionalization. This versatility makes it a valuable component for constructing intricate molecular architectures with potential applications in pharmaceutical and chemical research.

The presence of the amino group allows for a variety of chemical transformations. For instance, it can undergo diazotization followed by substitution reactions to introduce a range of functional groups onto the aromatic ring. It can also participate in condensation reactions with carbonyl compounds to form imines or be acylated to introduce new amide functionalities. These reactions are fundamental in building the carbon-nitrogen backbone of many complex organic structures.

Furthermore, the benzamide moiety itself can be modified. The amide bond can be hydrolyzed under certain conditions to yield the corresponding carboxylic acid, or the carbonyl group can be reduced. The strategic placement of the ethoxy group influences the molecule's electronic properties and solubility, which can be advantageous in directing the course of a reaction or in the properties of the final product.

The utility of related benzamide structures as building blocks is well-documented. For example, various substituted benzamides are employed in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The synthesis of complex molecules often involves multi-step sequences where the benzamide scaffold is elaborated upon to achieve the desired target structure.

Development of Novel Reagents and Ligands utilizing Benzamide Scaffolds

The benzamide scaffold, of which this compound is a representative, is a prominent structural motif in the design of novel reagents and ligands for various chemical applications. nih.govnih.gov The ability of the benzamide group to form strong hydrogen bonds and coordinate with metal centers makes it an excellent candidate for creating selective ligands for catalysis and molecular recognition. nih.govnih.govmdpi.com

In the field of medicinal chemistry, benzamide derivatives are extensively studied for their potential to act as ligands for biological targets. nih.govnih.gov By modifying the substituents on the benzamide core, researchers can fine-tune the binding affinity and selectivity of these ligands for specific receptors or enzymes. nih.govmdpi.com For instance, the introduction of fluorine atoms or other functional groups can significantly alter the electronic and steric properties of the molecule, leading to enhanced biological activity. nih.govacs.org

Computational studies are often employed to guide the design of new benzamide-based ligands. mdpi.com These studies help in understanding the structure-activity relationships and predicting the binding modes of the ligands with their targets. This rational design approach accelerates the discovery of potent and selective ligands for therapeutic intervention. The conformational flexibility of the benzamide scaffold also plays a crucial role in its ability to adapt to the binding sites of various biological targets. nih.gov

The development of new synthetic methodologies has further expanded the scope of benzamide-based ligands. warwick.ac.uk For example, advancements in cross-coupling reactions have enabled the efficient synthesis of a wide array of substituted benzamides, providing access to a diverse chemical space for ligand discovery. snnu.edu.cn

Potential in Functional Materials Design (Non-Clinical)

Beyond its applications in the life sciences, the structural features of this compound and related benzamide compounds suggest their potential in the design of functional organic materials. sigmaaldrich.com The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the carbonyl and ethoxy oxygens) allows for the formation of well-defined supramolecular structures through hydrogen bonding. researchgate.net These ordered assemblies are a key aspect in the design of materials with specific optical, electronic, or mechanical properties.

The aromatic nature of the benzamide core contributes to its potential use in electronic materials. Aromatic compounds are often employed in the construction of organic semiconductors, light-emitting diodes (OLEDs), and other organic electronic devices. The ability to modify the substituents on the benzene (B151609) ring allows for the tuning of the material's electronic properties, such as its energy levels and charge transport characteristics.

Furthermore, the benzamide structure can serve as a building block for the synthesis of polymers and coordination polymers. jocpr.comresearchgate.net The amino group provides a reactive handle for polymerization reactions, leading to the formation of polyamide or polyimide materials. These polymers may exhibit interesting thermal and mechanical properties. In coordination chemistry, the amide and other functional groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials are known for their porosity and have potential applications in gas storage, separation, and catalysis. researchgate.net

Research into the crystal engineering of benzamide derivatives has shown that they can form various crystalline structures, including cocrystals and solvates. researchgate.netacs.org The study of these multicomponent crystals is important for understanding and controlling the solid-state properties of organic materials. acs.org

Contribution to Methodological Advancements in Organic Synthesis

The study of reactions involving this compound and its derivatives contributes to the broader field of organic synthesis by providing insights into reaction mechanisms and expanding the toolkit of synthetic methodologies. The development of efficient and selective methods for the synthesis and functionalization of benzamides is an active area of research. warwick.ac.uksioc-journal.cn

One area of advancement is the development of novel catalytic systems for amide bond formation. warwick.ac.uk While traditional methods often require harsh conditions, newer catalytic approaches aim for milder and more environmentally friendly processes. The insights gained from synthesizing specific benzamides can often be generalized to a broader range of substrates.

Furthermore, the use of benzamides as directing groups in C-H activation reactions is a significant methodological advancement. snnu.edu.cn The amide group can coordinate to a metal catalyst and direct the functionalization of a specific C-H bond, allowing for highly selective and efficient synthesis of complex molecules. This strategy has been applied to the synthesis of various privileged scaffolds found in bioactive compounds. snnu.edu.cn The development of asymmetric versions of these reactions, using chiral catalysts, has enabled the enantioselective synthesis of important chiral building blocks. snnu.edu.cn

Future Perspectives and Emerging Research Areas

Exploration of Undiscovered Reactivity and Transformative Chemistry

The field of organic synthesis is continuously evolving, with new reactions and catalytic systems being developed that can be applied to the 2-Amino-5-ethoxybenzamide core. The presence of multiple reaction sites—the aromatic ring, the amino group, and the amide functionality—makes it an ideal candidate for exploring novel chemical transformations.

Future research will likely focus on the late-stage functionalization of the benzamide (B126) core, a strategy that allows for the efficient diversification of complex molecules. rsc.org Key areas of exploration include:

C–H Bond Activation: Transition-metal catalyzed C–H activation has become a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, minimizing the need for pre-functionalized starting materials. nih.govchemrxiv.org For this compound, directing group-assisted C–H activation could enable regioselective functionalization at the positions ortho to the amide or amino groups. Catalytic systems based on rhodium nih.govresearchgate.nettandfonline.comacs.org, cobalt mdpi.comnih.govchemical.ai, palladium researchgate.net, and copper chemrxiv.orgchemical.ai are being developed for the arylation, alkylation, and acylation of benzamides. acs.orgresearchgate.net The application of these methods could generate a diverse library of derivatives from the this compound scaffold.

Photoredox and Metallaphotoredox Catalysis: Visible-light-induced photoredox catalysis offers mild and sustainable reaction conditions for a wide range of chemical transformations. researchgate.net Dual catalytic systems that combine a photoredox catalyst with a transition metal, such as nickel or palladium, have enabled challenging reactions like the α-arylation of N-alkyl amides. researchgate.netchemrxiv.org These techniques could be used for novel cyclizations, cross-couplings, and the introduction of complex fragments onto the this compound molecule, including perfluoroalkyl groups. rsc.orgchemical.ai

Novel Coupling Reactions: Research into new coupling methodologies continues to expand the synthetic chemist's toolbox. For instance, copper-catalyzed Chan-Evans-Lam cross-coupling allows for the chemoselective N-arylation of aminobenzamides. acs.org Ruthenium-catalyzed deaminative coupling reactions provide routes to quinazolinone derivatives from 2-aminobenzamides. researchgate.net Exploring these and other emergent coupling strategies, such as those involving iron-catalyzed oxidative couplings rsc.org or iodine-mediated reactions engineering.org.cn, could lead to the discovery of unprecedented derivatives of this compound with unique properties.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. researchgate.netacs.org The synthesis of benzamide derivatives has been successfully demonstrated in flow reactors, sometimes incorporating in-line analytical techniques like IR spectroscopy for real-time monitoring. pnas.orgnih.govacs.org Developing a continuous flow process for the synthesis and derivatization of this compound could accelerate the production of analogues for screening and development. researchgate.net

| Synthetic Methodology | Potential Application to this compound | Key Advantages | Relevant Catalyst/System Examples |

|---|---|---|---|

| C–H Activation | Regioselective introduction of aryl, alkyl, and acyl groups onto the aromatic ring. | High atom economy, avoids pre-functionalization. | Rhodium(III), Cobalt(II/III), Palladium(II) researchgate.nettandfonline.comnih.govresearchgate.net |

| Photoredox Catalysis | N-dealkylation, intramolecular cyclization, C-N coupling, introduction of fluorinated groups. | Mild conditions, use of visible light, sustainable. | Eosin Y, Methylene Blue, Iridium and Ruthenium complexes rsc.orgresearchgate.nettandfonline.com |

| Novel Coupling Reactions | Chemoselective N-arylation, synthesis of fused heterocyclic systems (e.g., quinazolinones). | Access to unique chemical space, high selectivity. | Copper, Ruthenium, Iron Catalysts acs.orgresearchgate.netrsc.org |

| Flow Chemistry | Automated, scalable synthesis and derivatization with integrated purification/analysis. | Improved safety, control, and throughput. | Microreactors with in-line IR/MS analysis nih.govacs.org |

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. engineering.org.cn These computational tools can analyze vast datasets to predict properties, design novel molecules, and optimize synthetic routes, significantly accelerating the research and development pipeline. acs.org

For this compound, AI and ML can be applied in several ways:

In Silico Design and Screening: ML models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), can be trained on existing data to predict the biological activity or material properties of novel benzamide derivatives. tandfonline.comnih.gov Structure-based design approaches, using pharmacophore models and molecular docking, can screen virtual libraries of compounds derived from the this compound scaffold against specific biological targets. mdpi.commdpi.commdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. Computational analysis can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to design molecules with better drug-like characteristics from the outset. mdpi.commdpi.com

Reactivity and Property Prediction: Computational models based on Density Functional Theory (DFT) can predict the reactivity of different sites on the this compound molecule, guiding the selection of reagents and reaction conditions. tandfonline.comresearchgate.net For instance, models can predict the likelihood of N-protonation versus O-protonation of the amide bond, which is critical for understanding and controlling its reactivity. rsc.orgrsc.org

AI-Powered Retrosynthesis: Designing a viable synthetic route for a novel derivative can be a major bottleneck. AI-powered retrosynthesis tools, which learn from vast databases of chemical reactions, can propose multiple synthetic pathways to a target molecule. chemrxiv.orgengineering.org.cnresearchgate.net These platforms can help chemists identify more efficient, cost-effective, and sustainable routes to new analogues of this compound. chemical.aiacs.org

| AI/ML Application | Specific Task for Benzamide Research | Expected Outcome | Relevant Techniques |

|---|---|---|---|

| In Silico Design | Designing new derivatives with desired biological activity or material properties. | Novel candidate molecules with high predicted efficacy and favorable pharmacokinetics. mdpi.commdpi.com | Pharmacophore Modeling, Molecular Docking, QSAR, ADMET Prediction tandfonline.comnih.govmdpi.com |

| Reactivity Prediction | Predicting reaction outcomes and regioselectivity for synthetic transformations. | Rational selection of reaction conditions and reagents, reducing trial-and-error experimentation. | Density Functional Theory (DFT), Machine Learning Models trained on reaction data rsc.orgnih.govrsc.org |

| Retrosynthesis Planning | Generating efficient synthetic routes to novel this compound analogues. | Time and resource savings by identifying optimal, shorter, or more sustainable synthetic pathways. chemical.ai | Deep Learning, Neural Networks, Transformer-based models chemrxiv.orgengineering.org.cnresearchgate.net |

| Active Learning | Guiding the selection of which compounds to synthesize and test next to most efficiently optimize properties. | Faster convergence on lead compounds by minimizing expensive and time-consuming experiments. chemrxiv.org | Automated Machine Learning (AutoML), Molecular Dynamics (MD) chemrxiv.org |

High-Throughput Screening and Combinatorial Approaches in Derivatization

To fully explore the chemical space around the this compound scaffold, modern high-throughput and combinatorial techniques are essential. These methods allow for the rapid synthesis and evaluation of large numbers of compounds, dramatically increasing the efficiency of discovery campaigns.

Combinatorial Chemistry: The synthesis of large, diverse collections of related compounds, known as chemical libraries, is a cornerstone of modern drug discovery. stanford.edu Solid-phase synthesis, where molecules are built on a resin support, is a well-established method for creating libraries of benzamides. researchgate.netacs.org This approach allows for iterative reaction steps with easy purification. Solution-phase combinatorial synthesis, often aided by automation, can also be used to generate libraries of discrete compounds. acs.org The this compound core is an excellent starting point for such libraries, with diversification possible at the amino, amide, and aromatic ring positions.

High-Throughput Experimentation (HTE): HTE involves the use of miniaturized, parallel reactors to rapidly screen and optimize reaction conditions. chemrxiv.org This is particularly valuable for developing novel synthetic methods or for finding the best conditions to apply a known reaction to a new substrate like this compound. HTE has been successfully applied to optimize complex transformations, including photochemical reactions for late-stage functionalization. researchgate.netacs.org

DNA-Encoded Libraries (DEL): DEL technology represents a paradigm shift in hit identification. novalix.com In this approach, libraries containing millions or even billions of unique compounds are synthesized, with each small molecule attached to a unique DNA barcode that encodes its chemical structure. rsc.orgresearchgate.net The entire library can be screened against a biological target in a single tube. Active compounds that bind to the target are identified by sequencing their DNA barcodes. nih.govpnas.org The this compound scaffold could be incorporated as a core building block in the design of next-generation DNA-encoded libraries.

| Approach | Description | Application for this compound | Key Benefit |

|---|---|---|---|

| Combinatorial Synthesis | Systematic synthesis of a large library of related compounds. stanford.edu | Rapidly generate hundreds to thousands of derivatives by varying substituents on the core scaffold. acs.orgacs.org | Broad exploration of structure-activity relationships (SAR). |

| High-Throughput Experimentation (HTE) | Miniaturized, parallel experimentation to rapidly optimize reaction conditions. chemrxiv.org | Efficiently find optimal catalysts, solvents, and reagents for novel transformations of the scaffold. researchgate.netacs.org | Accelerated reaction development and optimization. |

| DNA-Encoded Libraries (DEL) | Screening massive libraries where each molecule is tagged with a DNA barcode. novalix.com | Identify highly specific binders to protein targets from a vast and diverse chemical space. nih.govpnas.org | Unprecedented screening efficiency and access to novel chemotypes. |

Advanced Characterization Techniques for Dynamic Processes

Understanding the mechanisms of reactions, the kinetics of transformations, and the dynamic behavior of molecules in different environments is crucial for optimization and control. Advanced characterization techniques that provide real-time, in-situ data are becoming indispensable.

In Situ and Operando Spectroscopy: These techniques monitor chemical reactions or physical processes as they happen, without the need to isolate intermediates. acs.org

FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. nih.gov They are particularly useful for monitoring reactions in flow chemistry setups and for studying mechanochemical processes in ball mills. nih.govresearchgate.net

UV-Vis and XAS: In-situ UV-Vis spectroscopy can track changes in the electronic states of catalysts and intermediates, while X-ray Absorption Spectroscopy (XAS), often requiring a synchrotron source, can provide detailed information on the oxidation state and coordination environment of metal catalysts under operando conditions. nih.govacs.org